molecular formula C15H17NO2 B2561458 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one CAS No. 2137783-54-9

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one

Cat. No.: B2561458
CAS No.: 2137783-54-9
M. Wt: 243.306
InChI Key: DVNXFIAYIZOBGV-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzylamine derivative with a cyclic carbonate in the presence of a base, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-1-oxa-8-azaspiro[45]dec-2-en-4-one stands out due to its specific spirocyclic framework, which imparts unique chemical properties and reactivity

Properties

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-14-6-11-18-15(14)7-9-16(10-8-15)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNXFIAYIZOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)C=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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